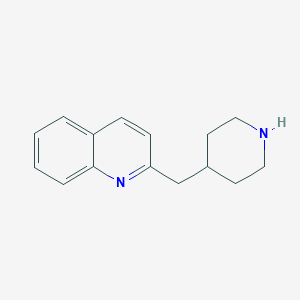

4-(2-Quinolylmethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Quinolylmethyl)piperidine is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of quinoline and piperidine can exhibit significant biological activities, including:

- Inhibition of Cancer Cell Proliferation: Compounds with similar structures have shown the ability to induce apoptosis in various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth in lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Mechanisms of Action: The anticancer effects are believed to involve the inhibition of key signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is crucial for cell proliferation and migration .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Research on piperidine derivatives suggests that they can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. A recent study highlighted the structure-activity relationships of piperidine derivatives, revealing promising candidates with low IC50 values against tuberculosis .

Table 1: Anticancer Activity of 4-(2-Quinolylmethyl)piperidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 5.0 | Induces apoptosis |

| Compound B | MCF-7 (breast cancer) | 10.0 | Inhibits proliferation |

| Compound C | A549 (lung cancer) | 8.5 | FGFR inhibition |

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | GIC50 (µM) | Mechanism |

|---|---|---|

| Compound D | 10 | Inhibits MenA enzyme |

| Compound E | 22 | Disrupts menaquinone biosynthesis |

Case Study 1: Quinoline-Piperidine Derivatives in Anticancer Research

A study focused on synthesizing quinoline-piperidine derivatives demonstrated their potential as effective anticancer agents. The research involved testing various analogs against multiple cancer cell lines, revealing significant cytotoxicity and mechanisms involving apoptosis induction and FGFR inhibition .

Case Study 2: Antimycobacterial Activity

Another significant study assessed the efficacy of piperidine derivatives against Mycobacterium tuberculosis. The findings indicated that certain modifications to the piperidine structure enhanced potency against the bacterial target MenA, leading to promising results in both in vitro and in vivo models .

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The secondary amine in the piperidine ring undergoes alkylation and acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., THF) at −40°C to 25°C, forming tertiary amines.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine.

Example :

This compound+R-X→N-Alkylated product+HX

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic structures. For example:

-

Under acidic conditions, the quinoline nitrogen protonates, facilitating nucleophilic attack by the piperidine nitrogen to form fused bicyclic systems.

Key Data :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Intramolecular cyclization | HCl (cat.), reflux | Fused quinoline-piperidine | ~60% |

Schiff Base Formation

The piperidine nitrogen reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, which are intermediates in catalytic processes:

This compound+RCHO→Schiff base+H2O

-

This reaction is analogous to iminium ion formation in piperidine-catalyzed Knoevenagel condensations .

Hydrogenation/Dehydrogenation

The piperidine ring undergoes hydrogenation or dehydrogenation under catalytic conditions:

-

Hydrogenation : Using Pd/C or Raney Ni under H₂ (20–50 psi) reduces the piperidine ring to a saturated structure .

-

Dehydrogenation : Oxidizing agents (e.g., DDQ) convert the piperidine to a pyridine derivative.

Example :

This compoundPd/C, H2Saturated analog

Radical Trapping and Photoredox Reactions

The quinoline moiety participates in photoredox reactions:

-

Under visible light, the compound acts as a radical initiator, enabling C–C or C–N bond formation via single-electron transfer .

Mechanism :

-

Photoexcitation generates a radical cation intermediate.

-

Radical addition with alkenes or acrylates forms new bonds .

Hydrolysis and Stability

Eigenschaften

Molekularformel |

C15H18N2 |

|---|---|

Molekulargewicht |

226.32 g/mol |

IUPAC-Name |

2-(piperidin-4-ylmethyl)quinoline |

InChI |

InChI=1S/C15H18N2/c1-2-4-15-13(3-1)5-6-14(17-15)11-12-7-9-16-10-8-12/h1-6,12,16H,7-11H2 |

InChI-Schlüssel |

BJLQFTGEJFUVGR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1CC2=NC3=CC=CC=C3C=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.